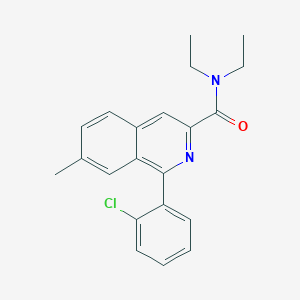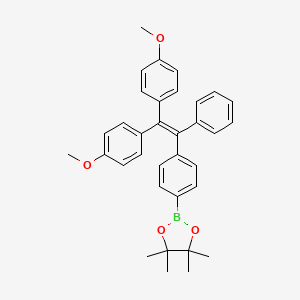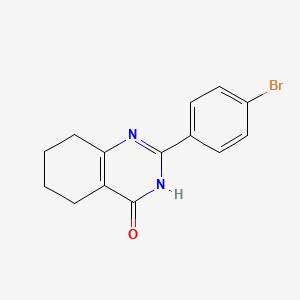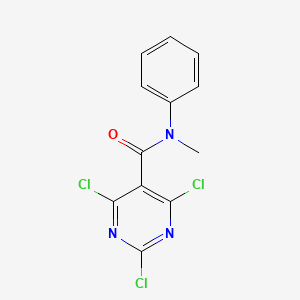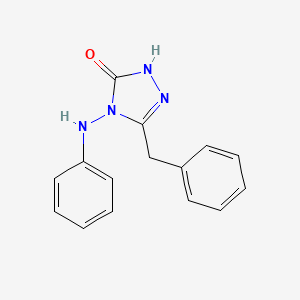
O4-Ethyldeoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O4-Ethyldeoxyuridine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to thymidine, a natural nucleoside, but with an ethyl group attached to the oxygen atom at the fourth position of the uracil ring. This modification imparts distinct chemical and biological characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O4-Ethyldeoxyuridine typically involves the alkylation of deoxyuridine. One common method includes the reaction of deoxyuridine with an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: O4-Ethyldeoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to deoxyuridine.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides.
Applications De Recherche Scientifique
O4-Ethyldeoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: this compound is investigated for its potential as an antiviral and anticancer agent.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of O4-Ethyldeoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine: A widely used nucleoside analog for labeling proliferating cells.
Idoxuridine: An antiviral agent used in the treatment of viral eye infections.
Uniqueness: O4-Ethyldeoxyuridine is unique due to its specific ethyl modification, which imparts distinct chemical properties and biological activities compared to other nucleoside analogs. This uniqueness makes it a valuable tool in various research applications, particularly in the study of DNA-related processes.
Propriétés
Numéro CAS |
66656-44-8 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-9-3-4-13(11(16)12-9)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
Clé InChI |
QTLOYKPKLVAEEI-QXFUBDJGSA-N |
SMILES isomérique |
CCOC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CCOC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



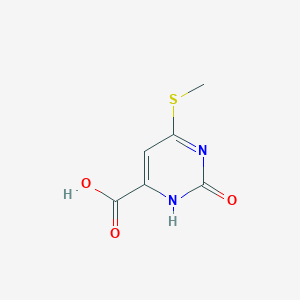
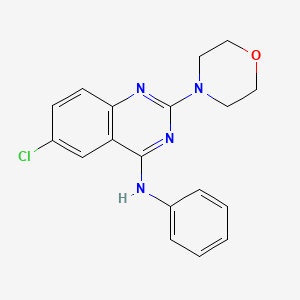
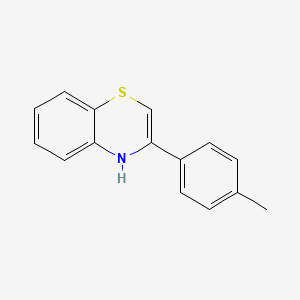
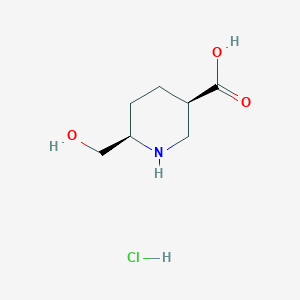
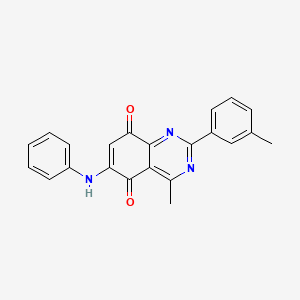
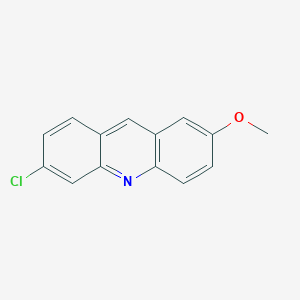
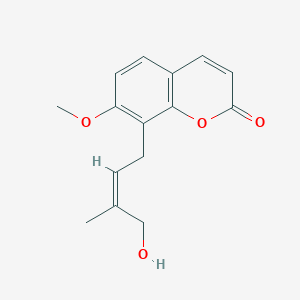
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
